molecular formula C9H9FO2 B14379259 Methyl 3-(fluoromethyl)benzoate CAS No. 89540-39-6

Methyl 3-(fluoromethyl)benzoate

Cat. No.: B14379259
CAS No.: 89540-39-6
M. Wt: 168.16 g/mol
InChI Key: WYBKEJWVNCDIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(fluoromethyl)benzoate (C₉H₉FO₂, molecular weight: 168.16 g/mol) is a fluorinated aromatic ester featuring a fluoromethyl (-CH₂F) substituent at the meta position of the benzoate ring. This compound is of interest in medicinal chemistry and material science due to the electronic and steric effects imparted by the fluoromethyl group, which can enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

CAS No.

89540-39-6

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

methyl 3-(fluoromethyl)benzoate

InChI

InChI=1S/C9H9FO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3

InChI Key

WYBKEJWVNCDIIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(fluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(fluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Friedel-Crafts acylation, where benzene is reacted with 3-(fluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ester after subsequent purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(carboxymethyl)benzoic acid.

    Reduction: 3-(hydroxymethyl)benzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(fluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a probe in biochemical assays due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(fluoromethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Methyl 3-Fluorobenzoate (C₈H₇FO₂)

  • Structural Difference : Fluorine atom directly attached to the benzene ring (meta position) vs. fluoromethyl (-CH₂F) in the target compound.
  • Electronic Effects : The fluorine atom exerts a strong electron-withdrawing inductive effect, while the fluoromethyl group has a weaker but still significant electron-withdrawing character due to the methylene spacer.
  • Physical Properties :
    • Molecular Weight: 154.14 g/mol (vs. 168.16 g/mol for the fluoromethyl analog).
    • Boiling Point: Estimated to be lower than Methyl 3-(fluoromethyl)benzoate due to reduced polarity .

Methyl 3-(Trifluoromethyl)Benzoate (C₉H₇F₃O₂)

  • Structural Difference : Trifluoromethyl (-CF₃) substituent at the meta position.
  • Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group than -CH₂F, leading to greater ring deactivation.
  • Physical Properties :
    • Molecular Weight: 204.15 g/mol.
    • LogP: Higher than this compound due to increased fluorine content, enhancing lipophilicity .
  • Applications : Widely used in agrochemicals and pharmaceuticals for improved resistance to oxidative degradation .

Ethyl 3-Fluoro-2-Methylbenzoate (C₁₀H₁₁FO₂)

  • Structural Difference : Ethyl ester (vs. methyl) and a methyl group adjacent to the fluorine atom on the ring.
  • Physical Properties :
    • Molecular Weight: 182.19 g/mol.
    • Hydrolysis Rate: Ethyl esters generally hydrolyze slower than methyl esters, affecting drug release kinetics .

Physical Properties Comparison

Compound Molecular Weight (g/mol) Substituent Boiling Point (°C, est.) LogP
This compound 168.16 -CH₂F (meta) 210–220 1.8
Methyl 3-fluorobenzoate 154.14 -F (meta) 195–205 1.2
Methyl 3-(trifluoromethyl)benzoate 204.15 -CF₃ (meta) 225–235 2.5
Ethyl 3-fluoro-2-methylbenzoate 182.19 -F, -CH₃ (ortho) 215–225 2.0

Market and Production Trends

  • This compound: Niche applications in specialty chemicals; production costs are higher than non-fluorinated analogs due to fluorination steps .
  • Global Demand : Driven by pharmaceutical R&D, particularly for fluorine-containing APIs (Active Pharmaceutical Ingredients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.